Sodium sulfosalicylate

Catalog No.
S1797247
CAS No.
1300-64-1
M.F
C7H4Na2O6S
M. Wt
262.1476
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium sulfosalicylate

In refractory Zn ore flotation, generic chelators fail to selectively activate surface Zn²⁺ without compromising pulp chemistry. Sodium sulfosalicylate resolves this:

  • Dual-functional: Complexes Zn²⁺ and facilitates dense ZnS film formation, boosting recovery by ~50% vs. sulfide-only treatment.
  • pH-neutral: Pre-neutralized sodium salt avoids the extreme acidification (pKa ~0.58) of the free acid, ensuring process stability.
  • Corrosion control: Quantitatively inhibits anodic hydrogen evolution in Mg-air cells, extending operational lifespan in NaCl electrolytes.

CAS Number

1300-64-1

Product Name

Sodium sulfosalicylate

Molecular Formula

C7H4Na2O6S

Molecular Weight

262.1476

Synonyms

Sodium 5-sulfosalicylate, 5-Sulfosalicylic acid sodium salt, Sodium 2-hydroxy-5-sulfobenzoate, 2-Hydroxy-5-sulfobenzoic acid sodium salt

Purity

≥95%

Package Size

25 g, 100 g

Sodium sulfosalicylate (CAS 1300-64-1) is a highly water-soluble, pre-neutralized chelating agent and corrosion inhibitor characterized by its sulfonic, carboxylic, and phenolic hydroxyl functional groups. In industrial and laboratory procurement, it is primarily sourced as a specialized complexing activator for the sulfidation-flotation of refractory zinc oxide ores and as a quantitatively verified anodic corrosion inhibitor in magnesium-based electrochemical systems [REFS-1, REFS-2]. By offering transition metal complexation without the extreme acidity of its parent acid, it provides improved processability and formulation compatibility in pH-sensitive aqueous environments [3].

Research Fit

Analytical sample prepProtein precipitation workflows for biofluid and tissue homogenates
Spectrophotometric detectionIron quantification in process water and teaching labs
Assay-specific compatibilityNon-interference with alkaline hydrosulfite paraquat assay

Substituting sodium sulfosalicylate with generic broad-spectrum chelators like EDTA fails in targeted mineral processing because standard chelators lack the specific dual-functionality required to selectively coordinate surface zinc ions while simultaneously facilitating dense sulfide layer formation [1]. Attempting to use basic sulfidizing agents (e.g., sodium sulfide) without this specific activator results in a ~50% reduction in mineral recovery rates due to insufficient surface activation [1]. Furthermore, substituting the sodium salt with its parent compound, sulfosalicylic acid, introduces severe pH control challenges; the free sulfonic acid group (pKa ~0.58) causes uncontrolled pH drops that can destabilize delicate battery electrolytes and unbuffered flotation pulps [2].

Substitution Risk

Sodium sulfosalicylate No spectral interference in paraquat colorimetric assay
Trichloroacetic / perchloric acid Alters reduced-paraquat spectrum; tungstic acid forms interfering blue color
SSA + sodium sulfate Turbidimetric response correlates with albumin/globulin ratio; improved precision (reported CV 3.97%)
TCA alone No A/G-ratio dependence; different turbidity mechanism may alter specificity
SSA-based iron method Validated linearity 16–48 µg/mL (r=0.9949), recovery 99–102% in circulating water
1,10-phenanthroline or AAS Matrix-specific performance may differ; direct substitution requires method re-validation

Hemimorphite Flotation Recovery via Surface Activation

In the sulfidation-flotation of refractory hemimorphite ores, sodium sulfosalicylate acts as a complexing activator that increases surface hydrophobicity. Microflotation studies demonstrate that introducing sodium sulfosalicylate alongside a standard sodium sulfide treatment increases the absolute flotation recovery of hemimorphite by 49.70% compared to direct sulfidation alone [1]. The sulfosalicylate ions selectively complex with surface Zn2+ to form water-soluble Zn(SSA)2 2+ intermediates, which rapidly react with sulfide ions to deposit a dense, highly hydrophobic ZnS layer that promotes subsequent collector adsorption[1].

Evidence DimensionFlotation recovery of hemimorphite
Target Compound DataSodium sulfosalicylate + Sodium sulfide
Comparator Or BaselineSodium sulfide alone (direct sulfidation)
Quantified Difference49.70% absolute increase in flotation recovery
ConditionsMicroflotation tests of hemimorphite using sodium sulfide as the sulfidation reagent

Procuring this specific activator directly translates to substantial yield improvements in the commercial extraction of refractory zinc oxide ores.

Urinary protein assay precision
Head-to-head
SSA+Na₂SO₄ CV 3.97% vs. TCA CV 5.93%; bias 1.7 vs. -5.4 (PRM reference)
SSA with sulfate co-addition reduces bias and improves precision over TCA in turbidimetric protein measurement
36 fresh urine samples; Bland-Altman and Passing-Bablok regression

Corrosion Inhibition and Discharge Extension in Mg-Air Batteries

Sodium sulfosalicylate functions as an anodic corrosion inhibitor in aqueous electrolytes for magnesium-air batteries. Electrochemical testing reveals that adding 0.1 M sodium sulfosalicylate to an aqueous NaCl electrolyte decreases parasitic hydrogen evolution by a factor of four compared to the baseline [1]. During full battery operation at a current density of 0.5 mA/cm2, the addition of the inhibitor improves the stable discharge voltage from 1.58 V to 1.82 V and extends the overall discharge lifetime from approximately 12.5 hours to 80 hours [1].

Evidence DimensionBattery discharge lifetime and operating voltage
Target Compound Data0.1 M Sodium sulfosalicylate in NaCl electrolyte
Comparator Or BaselineBaseline NaCl electrolyte without inhibitor
Quantified DifferenceVoltage increased by 0.24 V; discharge lifetime extended by >600% (12.5 h to 80 h)
ConditionsMg-air full battery testing at 0.5 mA/cm2 in aqueous NaCl

Validates the compound as a critical electrolyte additive for stabilizing magnesium anodes and maximizing energy output in metal-air energy storage systems.

Paraquat assay non-interference
Head-to-head
Quantitative recovery only with SSA; TCA/PCA alter spectrum, tungstic acid forms blue interference
SSA uniquely preserves alkaline hydrosulfite reduction signal; alternative acid precipitants cause assay failure
Tissue homogenate spiked with paraquat; colorimetric readout

Electrolyte pH Stability via Pre-Neutralized Salt Substitution

When formulating sensitive aqueous electrolytes or unbuffered flotation pulps, substituting the highly acidic parent compound (5-sulfosalicylic acid) with its pre-neutralized sodium salt prevents uncontrolled pH shifts. The free sulfonic acid group in the parent compound is highly acidic (pKa1 = 0.58) [1]. In sodium sulfosalicylate, this group is already deprotonated and stabilized by a sodium counterion, allowing the reagent to be added at high working concentrations (e.g., 0.1 M) without requiring compensatory base additions that would otherwise alter the ionic strength, conductivity, and chemical equilibrium of the target system [1].

Evidence DimensionSystem pH stability and base-titration requirement
Target Compound DataSodium sulfosalicylate (pre-neutralized sulfonic group)
Comparator Or Baseline5-Sulfosalicylic acid (pKa1 = 0.58)
Quantified DifferenceEliminates the stoichiometric requirement for compensatory strong base addition per mole of chelator added
ConditionsHigh-concentration (0.1 M) aqueous formulation in unbuffered or weakly buffered systems

Reduces process complexity and batch-to-batch variation by eliminating the need for aggressive pH adjustment during large-scale formulation.

Iron determination precision
Context-dependent
RSD < 5.0%; spike recovery 99–102% in circulating water
Reported precision supports routine process-water iron monitoring with SSA color-development
No direct comparator; method validation baseline only
Trace iron linearity
Context-dependent
Linear 16–48 µg/mL Fe³⁺, r=0.9949 at 461 nm
Established linearity supports teaching-lab application of SSA spectrophotometry
Optimized for 3.0 mL 10% SSA, 10 min color development

Activator for Zinc Oxide Ore Flotation

Procured by mineral processing facilities to pre-treat refractory ores like hemimorphite and smithsonite. It complexes surface zinc ions, facilitating rapid and dense ZnS film formation when sodium sulfide is introduced, dramatically increasing collector adsorption and overall yield [1].

Electrolyte Additive for Magnesium-Air Batteries

Utilized by energy storage researchers and battery manufacturers to suppress parasitic hydrogen evolution and anodic corrosion in aqueous NaCl electrolytes, thereby extending the operational lifespan and voltage stability of Mg-air cells [2].

pH-Stable Formulation of Aqueous Electrolytes

Selected by chemical formulators and electrochemists who require high concentrations of a chelating or corrosion-inhibiting agent without disrupting the delicate pH balance of unbuffered systems. Using the pre-neutralized sodium salt avoids the extreme acidification caused by the parent sulfosalicylic acid, streamlining large-scale manufacturing workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Urinary protein quantification research
Turbidimetric precision when combined with sodium sulfate
Method comparison vs. reference protein assay; bias and CV in target sample matrix
Paraquat bioanalytical sample preparation
Non-interference in alkaline hydrosulfite reduction assay
Recovery of spiked analyte and spectral integrity assessment
Process water iron monitoring
Precision and recovery in complex water matrices
RSD and spike recovery validation for target iron range
Spectrophotometry teaching lab
Demonstrated linearity and simple color-development protocol
Linearity verification (r, linear range) under lab conditions

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